Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 155156-90-4
VCID: VC21123154
InChI: InChI=1S/C10H14O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h2,4,8-10H,3,5-6H2,1H3/t8-,9+,10+/m1/s1
SMILES: CC(=O)C1CC2CCC1C=C2
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)

CAS No.: 155156-90-4

Cat. No.: VC21123154

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) - 155156-90-4

Specification

CAS No. 155156-90-4
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name 1-[(1R,2R,4R)-2-bicyclo[2.2.2]oct-5-enyl]ethanone
Standard InChI InChI=1S/C10H14O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h2,4,8-10H,3,5-6H2,1H3/t8-,9+,10+/m1/s1
Standard InChI Key QPPGEPODNBLBTG-UTLUCORTSA-N
Isomeric SMILES CC(=O)[C@@H]1C[C@H]2CC[C@@H]1C=C2
SMILES CC(=O)C1CC2CCC1C=C2
Canonical SMILES CC(=O)C1CC2CCC1C=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator